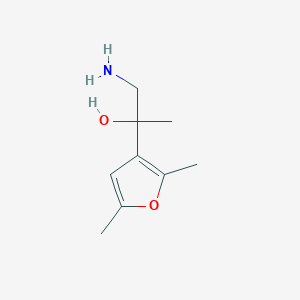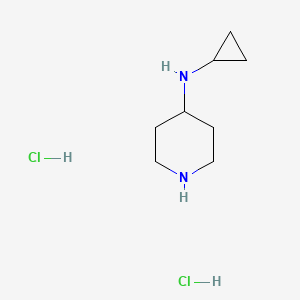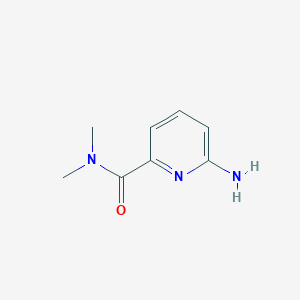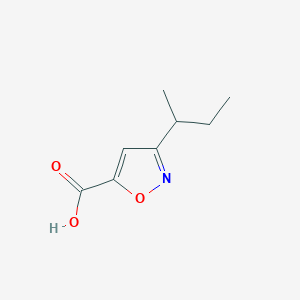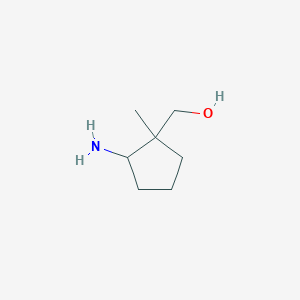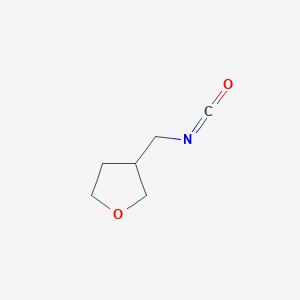amine CAS No. 1178738-58-3](/img/structure/B1525946.png)
[1-Cyclopropyl-2-(4-methylphenyl)ethyl](ethyl)amine
Descripción general
Descripción
“1-Cyclopropyl-2-(4-methylphenyl)ethylamine” is a chemical compound with the molecular formula C14H21N . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2-(4-methylphenyl)ethylamine” consists of a cyclopropyl group attached to a 2-(4-methylphenyl)ethyl group via a single bond, and an ethyl group attached to the nitrogen atom . The cyclopropyl group is a three-membered ring of carbon atoms .Aplicaciones Científicas De Investigación
Ethylene Inhibition in Agriculture
Compounds structurally similar to "1-Cyclopropyl-2-(4-methylphenyl)ethylamine" have been studied for their potential in ethylene inhibition, particularly in the context of extending the shelf life of fruits and vegetables. For instance, Sisler et al. (2009) discovered that dialkylamine compounds, including cyclopropenylmethylamine derivatives, effectively inhibited chlorophyll degradation in bananas, an indicator of their protective effect against ethylene action Sisler, Goren, Apelbaum, & Serek, 2009.
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, compounds containing the cyclopropyl and ethylamine motifs serve as key intermediates in the synthesis of pharmacologically active molecules. Lifchits & Charette (2008) described a Lewis acid-catalyzed reaction for opening activated cyclopropanes with amine nucleophiles, a methodology applied in the synthesis of serotonin/norepinephrine reuptake inhibitors, showcasing the importance of such structures in medicinal chemistry Lifchits & Charette, 2008.
Materials Science
In materials science, the cyclopropyl and ethylamine groups have been involved in the synthesis of novel polymers and materials. For example, Pang, Ritter, & Tabatabai (2003) reported the enzymatic catalysis-based oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl]-2-vinylcyclopropane carboxylate, leading to cross-linked polymers, highlighting the utility of such compounds in developing new materials Pang, Ritter, & Tabatabai, 2003.
Biochemistry and Enzyme Inhibition
The versatility of cyclopropyl and ethylamine derivatives extends into biochemistry, where they are used to study enzyme inhibition. Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropyl moieties that were effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019.
Propiedades
IUPAC Name |
1-cyclopropyl-N-ethyl-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-3-15-14(13-8-9-13)10-12-6-4-11(2)5-7-12/h4-7,13-15H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSGRAMLNUKHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=C(C=C1)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(4-methylphenyl)ethyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)
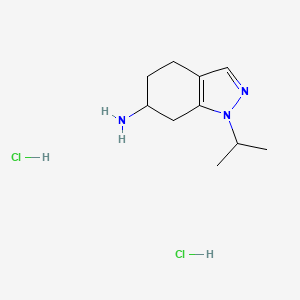
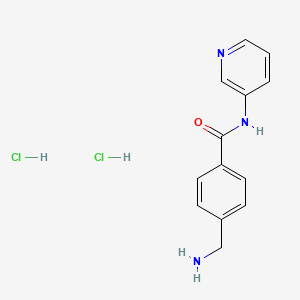
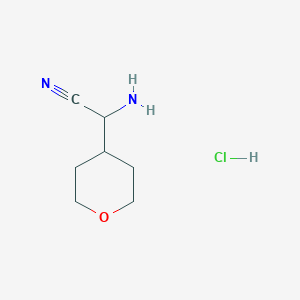
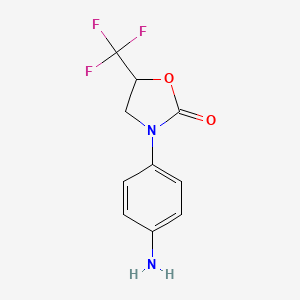
![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)
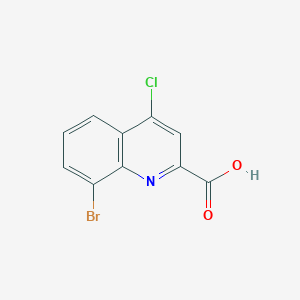
![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)
